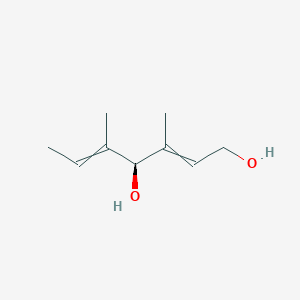
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes followed by reduction and dehydration steps. The reaction conditions typically require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce saturated alcohols.
科学的研究の応用
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The conjugated diene system can participate in electron transfer reactions, affecting cellular redox states.
類似化合物との比較
Similar Compounds
- (4S)-4-methylpent-2-ene-1,4-diol
- (4S)-3,5-dimethylhex-2-ene-1,4-diol
Uniqueness
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is unique due to its specific arrangement of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
879395-66-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol |
InChI |
InChI=1S/C9H16O2/c1-4-7(2)9(11)8(3)5-6-10/h4-5,9-11H,6H2,1-3H3/t9-/m0/s1 |
InChIキー |
GQHKLROUSXKICQ-VIFPVBQESA-N |
異性体SMILES |
CC=C(C)[C@@H](C(=CCO)C)O |
正規SMILES |
CC=C(C)C(C(=CCO)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


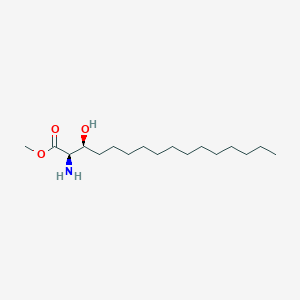

![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
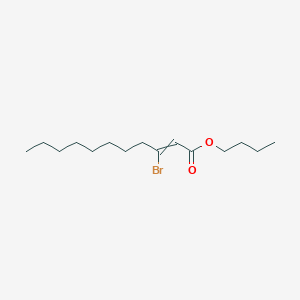
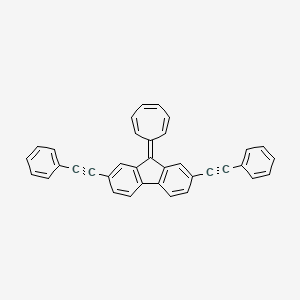
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
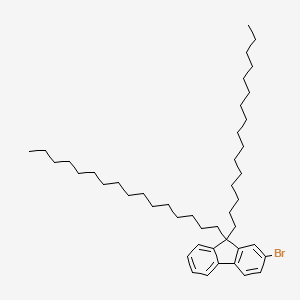
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
